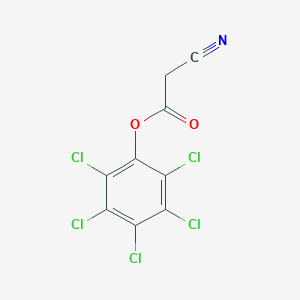

Pentachlorophenyl Cyanoacetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H2Cl5NO2 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

(2,3,4,5,6-pentachlorophenyl) 2-cyanoacetate |

InChI |

InChI=1S/C9H2Cl5NO2/c10-4-5(11)7(13)9(8(14)6(4)12)17-3(16)1-2-15/h1H2 |

InChI Key |

LVJLBAOLANVTDO-UHFFFAOYSA-N |

Canonical SMILES |

C(C#N)C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Pentachlorophenyl Cyanoacetate and Analogous Systems

Classical Esterification and Condensation Protocols

Traditional methods for forming the ester linkage between cyanoacetic acid and a phenol, such as pentachlorophenol (B1679276), rely on the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the phenolic hydroxyl group.

Phosphoryl Halide-Mediated Esterification of Cyanoacetic Acid

Phosphoryl halides, most commonly phosphoryl chloride (POCl₃), serve as potent condensing and dehydrating agents in organic synthesis. researchgate.net In the context of ester formation, POCl₃ reacts with alcohols and phenols to yield phosphate esters. sciencemadness.orgwikipedia.org Its utility also extends to activating carboxylic acids for reaction with nucleophiles. The reaction between cyanoacetic acid and pentachlorophenol mediated by phosphoryl chloride likely proceeds through the activation of the cyanoacetic acid. The phosphoryl chloride converts the carboxylic acid into a more reactive intermediate, such as a mixed phosphoric-carboxylic anhydride or an acyl chloride, which is then susceptible to nucleophilic attack by the pentachlorophenol. The presence of a base, such as pyridine (B92270), is often required to act as an HCl acceptor. wikipedia.org

Reaction Profile: Phosphoryl Halide-Mediated Esterification

| Reactant 1 | Reactant 2 | Reagent | Product |

|---|

Carbodiimide-Coupling Strategies for Cyanoacetate (B8463686) Ester Formation

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used reagents for the formation of amide and ester bonds. peptide.compeptide.com This method is particularly effective for coupling carboxylic acids with alcohols or phenols under mild conditions. libretexts.org The reaction mechanism involves the activation of the carboxylic acid (cyanoacetic acid) by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic hydroxyl group of pentachlorophenol to form the desired ester.

A significant advantage of this method is the formation of a urea byproduct (e.g., dicyclohexylurea when using DCC), which is typically insoluble in common organic solvents and can be easily removed by filtration. peptide.comrochester.edu The efficiency of the reaction can be substantially enhanced by the addition of a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP), which acts as an acyl transfer catalyst. peptide.comorganic-chemistry.org

Reaction Profile: DCC-Mediated Esterification

| Reactant 1 | Reactant 2 | Coupling Agent | Catalyst (Optional) | Product | Byproduct |

|---|

Nucleophilic Aromatic Substitution (SNAr) in Perhalogenated Systems

An alternative strategy for synthesizing analogs of pentachlorophenyl cyanoacetate involves building the molecule from a perhalogenated aromatic ring through a Nucleophilic Aromatic Substitution (SNAr) reaction.

Reactivity of Hexahalobenzenes with Stabilized Carbanions Derived from Cyanoacetates

The SNAr mechanism is distinct from SN1 or SN2 reactions and is characteristic of aryl halides bearing strong electron-withdrawing groups. pressbooks.pub Perhalogenated benzenes, such as hexachlorobenzene (B1673134), are highly electron-deficient due to the inductive effect of the halogen atoms, making the aromatic ring susceptible to attack by strong nucleophiles. youtube.com

This pathway involves the reaction of a hexahalobenzene with a stabilized carbanion. Carbanions derived from active methylene (B1212753) compounds like ethyl cyanoacetate are suitable nucleophiles for this transformation. The reaction is initiated by deprotonating the α-carbon of ethyl cyanoacetate with a strong base to generate a resonance-stabilized carbanion. This carbanion then attacks the hexachlorobenzene ring, displacing one of the chloride ions. The reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The subsequent loss of a halide leaving group restores the aromaticity of the ring, yielding the substituted product. pressbooks.pub

Reaction Profile: SNAr of Hexachlorobenzene

| Substrate | Nucleophile Precursor | Base | Product |

|---|

Electrophilic Cyanoacetylation Approaches

Contrasting with the nucleophilic strategies, electrophilic aromatic substitution (EAS) involves the aromatic ring acting as a nucleophile to attack a strong electrophile. youtube.commasterorganicchemistry.com This approach is generally used for synthesizing analogous systems where a cyanoacetyl group is introduced onto an aromatic or heteroaromatic substrate.

Direct Cyanoacetylation of Aromatic and Heteroaromatic Substrates

Direct cyanoacetylation of an aromatic ring is analogous to the well-known Friedel-Crafts acylation reaction. researchgate.net This method requires the generation of a potent electrophile, typically a cyanoacetyl cation or a related species. This can be achieved by reacting an activated derivative of cyanoacetic acid, such as cyanoacetyl chloride, with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

The mechanism involves the Lewis acid coordinating to the cyanoacetyl chloride, making the carbonyl carbon highly electrophilic. The π-system of the aromatic ring then attacks this electrophilic center, leading to the formation of a resonance-stabilized carbocation intermediate (an arenium ion). masterorganicchemistry.com A subsequent deprotonation step, typically by the [AlCl₄]⁻ complex, restores the aromaticity of the ring and yields the aryl cyanoacetyl ketone. This method is most effective on electron-rich (activated) aromatic and heteroaromatic substrates. Applying this to a highly deactivated ring like pentachlorophenol would be exceedingly difficult; thus, this method is primarily for the synthesis of analogous compounds starting from more reactive aromatic precursors.

Reaction Profile: Electrophilic Cyanoacetylation

| Substrate | Reagent | Catalyst | Product |

|---|

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds, and in principle, could be applied to the synthesis of this compound. Palladium-catalyzed reactions, in particular, have been widely developed for the α-arylation of active methylene compounds like cyanoacetates.

Palladium-Catalyzed Cross-Coupling Involving Cyanoacetate Precursors

The palladium-catalyzed α-arylation of cyanoacetate esters is a well-established method for the synthesis of α-aryl cyanoacetates. This reaction typically involves the coupling of an aryl halide or triflate with an enolate of a cyanoacetate derivative, generated in situ using a suitable base. The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a low-valent palladium species, followed by transmetalation with the cyanoacetate enolate and subsequent reductive elimination to afford the desired product and regenerate the active palladium catalyst.

A general scheme for this transformation is as follows:

Ar-X + NC-CH₂-COOR' ---[Pd catalyst, Ligand, Base]---> Ar-CH(CN)-COOR'

Where:

Ar-X represents the aryl halide (e.g., pentachlorophenyl chloride or bromide).

NC-CH₂-COOR' is the cyanoacetate ester.

The palladium catalyst can be a variety of Pd(0) or Pd(II) precursors.

The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

A base is required to generate the nucleophilic enolate of the cyanoacetate.

While this methodology has been successfully applied to a wide range of aryl halides, the use of a sterically hindered and electron-deficient substrate such as a pentachlorophenyl halide presents significant challenges. The five chlorine atoms on the aromatic ring create substantial steric bulk around the carbon-halogen bond, which can impede the initial oxidative addition step to the palladium center. Furthermore, the electron-withdrawing nature of the chlorine atoms deactivates the aryl halide towards oxidative addition.

Research on analogous systems has explored various catalyst and ligand combinations to overcome such challenges. For instance, the use of bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or rationally designed biaryl phosphines, has been shown to promote the arylation of ketones with challenging aryl chlorides. These ligands can facilitate the oxidative addition step and stabilize the resulting palladium-aryl intermediate.

A study on the palladium-catalyzed decarboxylative coupling of potassium cyanoacetate with various aryl bromides and chlorides has demonstrated the feasibility of forming α-aryl nitriles. acs.orgsemanticscholar.org This approach avoids the need for strong bases to pre-form the enolate. acs.orgsemanticscholar.org While pentachlorophenyl halides were not specifically investigated, the study provides a foundation for potential application. The reaction conditions typically involve a palladium precursor like Pd(dba)₂ and a bulky phosphine ligand such as XPhos. acs.orgsemanticscholar.org

| Aryl Halide | Cyanoacetate Source | Catalyst System | Product | Reference |

| Aryl Bromides/Chlorides | Potassium Cyanoacetate | Pd(dba)₂ / XPhos | α-Aryl Nitriles | acs.orgsemanticscholar.org |

| Aryl Halides | Ester Enolates | [Pd(cinnamyl)Cl]₂ / DalPhos | α-Aryl Esters | |

| Chloroarenes | Sodium enolates of tert-butyl propionate | {[P(t-Bu)₃]PdBr}₂ | α-Aryl Esters | nih.gov |

This table presents data on analogous palladium-catalyzed arylation reactions of active methylene compounds, providing a basis for potential synthetic routes to this compound.

Overcoming the hurdles associated with pentachlorophenyl halides would likely require careful optimization of reaction conditions, including the choice of palladium precursor, ligand, base, and solvent. High-temperature reaction conditions might be necessary to facilitate the oxidative addition step, although this could also lead to undesired side reactions or decomposition of the catalyst.

Derivatization and Functionalization of Pentachlorophenyl Moieties

An alternative approach to synthesizing this compound involves the preparation of a pentachlorophenyl-metal complex, which can then undergo further reactions to introduce the cyanoacetate group. This strategy circumvents the direct, and potentially challenging, cross-coupling with a pentachlorophenyl halide.

Synthesis of Pentachlorophenyl-Metal Complexes and Derivatives

A variety of pentachlorophenyl-metal complexes have been synthesized and characterized, demonstrating the feasibility of incorporating the C₆Cl₅ moiety into organometallic frameworks. The synthesis of these complexes often involves the reaction of a suitable metal precursor with a pentachlorophenylating agent, such as pentachlorophenyllithium (C₆Cl₅Li) or a pentachlorophenyl Grignard reagent (C₆Cl₅MgX).

Anionic mono- and binuclear pentachlorophenyl complexes of palladium(II) and platinum(II) have been prepared through the arylation of metal substrates with C₆Cl₅Li or C₆Cl₅MgCl. acs.org These reactions yield complexes of the type [M(C₆Cl₅)₄]²⁻ and [M₂(μ-X)₂(C₆Cl₅)₄]²⁻ (where M = Pd or Pt; X = Cl or Br). acs.org

The treatment of these binuclear complexes with ligands (L) such as triphenylphosphine (PPh₃) or pyridine (py) leads to the formation of mononuclear derivatives like [cis-MCl(C₆Cl₅)₂L]⁻. acs.org Further reaction with an excess of the ligand can afford neutral complexes of the type cis-M(C₆Cl₅)₂L₂. acs.org These ligand exchange reactions demonstrate a pathway for modifying the coordination sphere of the metal, which could be a prelude to further functionalization.

The following table summarizes some of the synthesized pentachlorophenyl-palladium complexes and their precursors:

| Palladium Precursor | Pentachlorophenylating Agent | Resulting Complex | Reference |

| Various Pd(II) substrates | C₆Cl₅Li or C₆Cl₅MgCl | [Pd(C₆Cl₅)₄]²⁻ | acs.org |

| Various Pd(II) substrates | C₆Cl₅Li or C₆Cl₅MgCl | [Pd₂(μ-X)₂(C₆Cl₅)₄]²⁻ (X = Cl, Br) | acs.org |

| [Pd₂(μ-X)₂(C₆Cl₅)₄]²⁻ | PPh₃, PEt₃, py, SbPh₃ | [cis-PdCl(C₆Cl₅)₂(L)]⁻ | acs.org |

| [Pd₂(μ-X)₂(C₆Cl₅)₄]²⁻ | PPh₃, PEt₃, PPh₂Me, py, SbPh₃ | cis-Pd(C₆Cl₅)₂(L)₂ | acs.org |

This table showcases examples of synthesized pentachlorophenyl-palladium complexes, which could serve as precursors for further derivatization.

Once a pentachlorophenyl-palladium complex is formed, it could, in principle, react with a suitable cyanoacetate nucleophile to form the desired product. The reactivity of the palladium-carbon bond in these complexes would be a critical factor. While the primary focus of the existing literature has been on the synthesis and structural characterization of these complexes, their reactivity suggests potential for further synthetic applications. The ligand substitution reactions observed indicate that the palladium center is accessible for further chemical transformations. acs.orgnih.gov

The synthesis of pentachlorophenyl-metal complexes is not limited to palladium and platinum. Derivatives of other metals such as titanium, zirconium, hafnium, thallium, and tin with the pentachlorophenyl ligand have also been reported. These complexes are typically synthesized by reacting the corresponding metal halide with pentachlorophenyllithium. The formation of these diverse metal complexes opens up possibilities for various types of subsequent functionalization reactions, potentially including those that could lead to the introduction of a cyanoacetate moiety.

Reactivity and Mechanistic Investigations of Pentachlorophenyl Cyanoacetate

Transformations Involving the Pentachlorophenyl Ring

The pentachlorophenyl group is characterized by a benzene (B151609) ring saturated with chlorine atoms, which profoundly influences its reactivity.

Exploration of Nucleophilic Aromatic Substitution (SNAr) on the Pentachlorophenyl Group

The high degree of halogenation on the pentachlorophenyl ring makes it susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile displaces one of the chlorine atoms on the aromatic ring. The electron-withdrawing nature of the five chlorine atoms and the cyanoacetate (B8463686) group activates the ring, facilitating attack by nucleophiles. fishersci.fi This is a common pathway for the functionalization of highly halogenated aromatic compounds. semanticscholar.org For instance, studies on related perhalogenated systems, such as hexafluorobenzene, show that it readily undergoes intermolecular nucleophilic displacement of a fluoride (B91410) ion by a stabilized carbanion like that derived from ethyl cyanoacetate. orgsyn.org Similarly, pentachlorophenyl esters can be expected to react with various nucleophiles. google.com The reaction of pentachlorophenyl compounds with nucleophiles like sodium methanethiolate (B1210775) has been shown to result in the substitution of one or more chlorine atoms. researchgate.net In some industrial processes, hexachlorobenzene (B1673134) is substituted with alkoxides in a nucleophilic substitution reaction to synthesize phloroglucinol. wikipedia.org

The general mechanism for SNAr involves two main steps: the nucleophile attacks the electron-deficient aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), which is stabilized by resonance. fishersci.fi Subsequently, the leaving group, in this case, a chloride ion, is eliminated, restoring the aromaticity of the ring. fishersci.fi

Electrophilic Aromatic Substitution on Related Perhalogenated Phenyl Systems

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.orgpressbooks.pub However, the pentachlorophenyl ring of pentachlorophenyl cyanoacetate is heavily deactivated towards electrophilic attack due to the strong electron-withdrawing effects of the five chlorine atoms. Standard electrophilic aromatic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions, which are common for benzene, are difficult to achieve on such perhalogenated systems. aakash.ac.inlecturio.comlibretexts.orgyoutube.com

Instead of substitution of a hydrogen (which is absent), reactions on related perhalogenated compounds like hexachlorobenzene can involve other pathways. For example, hexachlorobenzene can be produced by the exhaustive electrophilic chlorination of benzene in the presence of a catalyst like ferric chloride. wikipedia.orgaakash.ac.in Conversely, forcing conditions are required to induce reactions on hexachlorobenzene itself. Under radical conditions (UV light), chlorine can add to the benzene ring to form hexachlorocyclohexane (B11772) isomers, a reaction that breaks the aromaticity. wikipedia.orgbrainly.in

Steric and Electronic Influences of the Pentachlorophenyl Substituent on Reaction Kinetics and Selectivity

The pentachlorophenyl group exerts significant steric and electronic effects that influence the reactivity of the entire molecule. wikipedia.org

Electronic Effects: The five chlorine atoms are strongly electron-withdrawing, which has several consequences.

It deactivates the aromatic ring towards electrophilic attack. wikipedia.org

It activates the ring for nucleophilic aromatic substitution (SNAr). fishersci.fi

It increases the acidity of any alpha-protons on the cyanoacetate moiety, though this effect is transmitted through the ester linkage.

It makes the ester a good leaving group, enhancing the reactivity of the carbonyl group toward nucleophiles.

Steric Effects: The bulky pentachlorophenyl group creates steric hindrance around the ester functionality. wikipedia.org

This bulk can impede the approach of nucleophiles to the carbonyl carbon of the ester group, potentially slowing down reaction rates compared to less hindered esters. wikipedia.org

The steric bulk can also influence the regioselectivity of reactions, favoring attack at less hindered positions of the molecule.

In enzymatic reactions, substrates with different steric properties may not bind optimally within the active site, affecting reaction efficiency. acs.org

Mechanistic Elucidation of Complex Transformations

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic applications.

Investigation of Catalytic Cycles and Intermediates in Cyanoacetate Reactions

Reactions involving the cyanoacetate portion of the molecule often proceed through well-defined catalytic cycles. The active methylene (B1212753) group, positioned between the nitrile and ester groups, is acidic and readily participates in base-catalyzed reactions like the Knoevenagel condensation. rsc.orgwikipedia.orgnumberanalytics.com

Knoevenagel Condensation: A common reaction for ethyl cyanoacetate involves condensation with aldehydes or ketones. numberanalytics.combas.bg The catalytic cycle, often initiated by a base, involves the following steps:

Deprotonation: A base abstracts a proton from the active methylene group of the cyanoacetate to form a resonance-stabilized carbanion intermediate. scispace.comresearchgate.net

Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. rsc.orgrsc.org

Intermediate Formation: This attack forms an alkoxide intermediate. scispace.comrsc.org

Protonation and Dehydration: The intermediate is protonated, often by the conjugate acid of the base catalyst, and subsequently undergoes dehydration to yield the final α,β-unsaturated product. rsc.org

The table below shows various catalysts used for the Knoevenagel condensation of ethyl cyanoacetate with benzaldehyde, highlighting the diversity of catalytic systems.

| Catalyst System | Solvent | Conditions | Yield |

| DABCO / [HyEtPy]Cl | Water | Room Temp | Good to Excellent |

| L-proline | Water | Room Temp | Excellent |

| Silica-supported amines | Toluene | 50 °C (Flow reactor) | High Conversion |

| No Catalyst | H₂O:EtOH | Room Temp | High |

Data compiled from references rsc.orgbas.bgrsc.orgicm.edu.pl.

Palladium-Catalyzed Reactions: Cyanoacetates can also participate in palladium-catalyzed cross-coupling reactions. For example, the decarboxylative cross-coupling of cyanoacetate salts with aryl halides involves a Pd(0)/Pd(II) catalytic cycle. sciengine.comrsc.org Density functional theory (DFT) studies on this reaction have shown that the cycle's rate-determining step is the decarboxylation, which is facilitated by the interaction of the palladium catalyst with the cyano nitrogen. sciengine.com The proposed mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the cyanoacetate salt, decarboxylation, and finally reductive elimination to give the α-aryl nitrile product and regenerate the Pd(0) catalyst. sciengine.comrsc.org

Analysis of Radical Pathways in Cyanoacetate Chemistry

Beyond ionic pathways, the cyanoacetate moiety can also engage in reactions involving free radical intermediates. nih.gov These reactions are typically initiated by radical initiators or through photochemistry.

One example is the peroxidation of cyanoacetic esters using systems like tert-butyl hydroperoxide (TBHP) with a catalyst. beilstein-journals.org The proposed mechanism can involve the generation of tert-butoxy (B1229062) and tert-butylperoxy radicals. beilstein-journals.org These radicals can abstract a hydrogen atom from the acidic methylene position of the cyanoacetate, forming a carbon-centered radical. beilstein-journals.org This C-centered radical can then recombine with another radical, such as a tert-butylperoxy radical, to form the final peroxidized product. beilstein-journals.org

Manganese(III) acetate (B1210297) is another reagent known to mediate oxidative free-radical reactions with compounds like ethyl cyanoacetate. researchgate.net It acts as a one-electron oxidant to initiate the formation of a radical from the active methylene compound, which can then add to other molecules like allenes. researchgate.net Furthermore, reductive decyanation of cyanoacetates can proceed through a radical chain mechanism. beilstein-journals.org The development of photocatalytic systems has also enabled the α-alkylation of active methylene compounds, including cyanoacetates, with unactivated alkenes. acs.orgnih.gov In these systems, a photosensitizer under light irradiation can lead to the formation of a malonate radical from an enolate, which then adds to the alkene. nih.gov

Acid- and Base-Catalyzed Reaction Mechanisms

The reactivity of this compound is significantly influenced by the presence of acidic or basic catalysts. These catalysts can promote reactions at both the ester and the cyano functional groups, as well as at the α-carbon. The mechanisms of these transformations are governed by fundamental principles of physical organic chemistry, including nucleophilic attack, proton transfer, and the formation of reactive intermediates.

Acid-Catalyzed Reactions

In the presence of an acid catalyst, this compound can undergo hydrolysis of both the ester and the nitrile functionalities. The general mechanism for acid catalysis involves the protonation of an electronegative atom, which enhances the electrophilicity of the adjacent carbon atom, making it more susceptible to nucleophilic attack. orgosolver.comucsb.edu

Similarly, the nitrile group can be hydrolyzed under acidic conditions. chemistrysteps.com The mechanism begins with the protonation of the nitrogen atom of the cyano group, which activates the carbon-nitrogen triple bond for a nucleophilic attack by water. chemistrysteps.com This results in the formation of an imidic acid intermediate, which then tautomerizes to the more stable amide. chemistrysteps.com The amide can then undergo further acid-catalyzed hydrolysis to yield a carboxylic acid and ammonia.

Table 1: General Steps in Acid-Catalyzed Hydrolysis of this compound

| Functional Group | Step 1: Activation | Step 2: Nucleophilic Attack | Step 3: Intermediate Formation | Step 4: Product Formation |

| Ester | Protonation of the carbonyl oxygen by an acid catalyst. orgosolver.comchemistrysteps.com | Attack of a water molecule on the electrophilic carbonyl carbon. | Formation of a tetrahedral intermediate. scribd.com | Elimination of pentachlorophenol (B1679276) to form cyanoacetic acid. |

| Nitrile | Protonation of the nitrile nitrogen by an acid catalyst. chemistrysteps.com | Attack of a water molecule on the electrophilic carbon of the C≡N bond. | Formation of a protonated imidic acid intermediate. chemistrysteps.com | Tautomerization to an amide, followed by further hydrolysis to a carboxylic acid. chemistrysteps.com |

Base-Catalyzed Reactions

This compound is highly susceptible to base-catalyzed transformations. Bases can promote hydrolysis of the ester (saponification) or the nitrile group, and can also facilitate reactions involving the acidic α-carbon. libretexts.orgd-nb.info

Base-catalyzed hydrolysis of the ester is typically an irreversible process. chemistrysteps.com The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the pentachlorophenoxide leaving group. The resulting cyanoacetic acid is then deprotonated by the base to form the corresponding carboxylate salt, driving the reaction to completion. chemistrysteps.com

The nitrile group can also be hydrolyzed under basic conditions. The mechanism starts with the nucleophilic addition of a hydroxide ion to the carbon of the C≡N triple bond, forming an intermediate with a negative charge on the nitrogen. chemistrysteps.com Protonation of this intermediate yields an imidic acid, which can then tautomerize and undergo further hydrolysis to the carboxylate. chemistrysteps.com

A significant aspect of the base-catalyzed reactivity of this compound is the acidity of the α-hydrogens, which are positioned between the electron-withdrawing cyano and ester groups. A base can readily deprotonate the α-carbon to form a stabilized carbanion (enolate). libretexts.org This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as Knoevenagel condensations. researchgate.net The formation of this enolate is a key step in many synthetic applications of cyanoacetic esters.

Table 2: Overview of Base-Catalyzed Reaction Pathways

| Reaction Type | Key Mechanistic Step | Intermediate Species | Typical Products |

| Ester Hydrolysis (Saponification) | Nucleophilic attack of hydroxide on the carbonyl carbon. chemistrysteps.com | Tetrahedral intermediate | Carboxylate salt and Pentachlorophenol |

| Nitrile Hydrolysis | Nucleophilic addition of hydroxide to the C≡N triple bond. chemistrysteps.com | Anionic imidic acid precursor | Carboxylate salt and Ammonia |

| α-Carbon Deprotonation | Abstraction of an α-hydrogen by a base. libretexts.org | Stabilized carbanion (enolate) | Can lead to various condensation products |

The relative rates of these base-catalyzed reactions depend on factors such as the strength and concentration of the base, the reaction temperature, and the solvent. For instance, strong bases and higher temperatures would favor hydrolysis, while non-protic conditions might favor reactions involving the enolate intermediate.

Advanced Analytical Characterization of Pentachlorophenyl Cyanoacetate and Its Derivatives

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is indispensable for the unambiguous structural determination of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each probe different aspects of the molecular structure, providing complementary information.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting of Functional Groups

Infrared (IR) spectroscopy measures the vibrational transitions of molecules, providing a "fingerprint" based on the functional groups present. msu.edu The IR spectrum of pentachlorophenyl cyanoacetate (B8463686) is expected to show characteristic absorption bands corresponding to its key structural features.

The most prominent peaks would include:

Nitrile (C≡N) Stretch: A sharp, medium-intensity band is expected in the 2270-2240 cm⁻¹ region. libretexts.org

Ester Carbonyl (C=O) Stretch: A strong, sharp absorption is predicted to appear at a relatively high wavenumber, likely between 1760-1780 cm⁻¹, due to the electron-withdrawing nature of the pentachlorophenyl group attached to the ester oxygen. libretexts.org

Ester (C-O) Stretches: Strong bands associated with the C-O single bond stretches of the ester group will be visible in the 1300-1000 cm⁻¹ region. libretexts.org

Aromatic (C=C) Stretches: Multiple bands of variable intensity are expected in the 1600-1400 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic ring. libretexts.org

Carbon-Chlorine (C-Cl) Stretches: Strong absorptions due to the C-Cl bonds will be present in the fingerprint region, typically below 1000 cm⁻¹.

| Predicted IR Absorption Frequencies for Pentachlorophenyl Cyanoacetate | |

| Functional Group | Vibrational Mode |

| Nitrile (C≡N) | Stretch |

| Ester Carbonyl (C=O) | Stretch |

| Aromatic Ring (C=C) | Stretch |

| Ester (C-O) | Stretch |

| Carbon-Chlorine (C-Cl) | Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The primary chromophore in this compound is the pentachlorophenyl ring. The presence of multiple chlorine atoms and the ester group influences the energy of the π → π* electronic transitions within the benzene (B151609) ring. datapdf.comacs.org

Compared to unsubstituted benzene, the extensive chlorination is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax). datapdf.com The spectrum of pentachlorophenol (B1679276), a related compound, shows absorption maxima around 250 nm and 320 nm, and similar transitions are expected for this compound. researchgate.netresearchgate.net The ester and cyano groups themselves are weak chromophores and are not expected to contribute significantly to the absorption profile in the near-UV region, which will be dominated by the aromatic system. This technique is useful for analyzing the extent of conjugation and confirming the presence of the aromatic system. youtube.com

| Predicted UV-Vis Absorption Data for this compound | |

| Electronic Transition | Predicted λmax (nm) |

| π → π | ~ 250 |

| π → π | ~ 320 |

| n → π* | < 220 |

Mass Spectrometry for Molecular Composition and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and elemental formula of a compound and to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm), allowing for the unambiguous determination of its elemental formula. lcms.cz The exact monoisotopic mass of a molecule is calculated using the masses of the most abundant isotopes of its constituent elements. missouri.edustolaf.edu

For this compound (C₉H₂Cl₅NO₂), the exact mass calculation distinguishes it from other compounds with the same nominal mass. Furthermore, the presence of five chlorine atoms creates a highly characteristic isotopic pattern due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a cluster of peaks (M, M+2, M+4, M+6, M+8, M+10) with a distinctive intensity ratio, providing definitive evidence for the number of chlorine atoms in the molecule.

| Calculation of Exact Monoisotopic Mass for C₉H₂Cl₅NO₂ | ||

| Element | Isotope Mass (Da) | Total Mass (Da) |

| 9 x ¹²C | 12.000000 | 108.000000 |

| 2 x ¹H | 1.007825 | 2.015650 |

| 5 x ³⁵Cl | 34.968853 | 174.844265 |

| 1 x ¹⁴N | 14.003074 | 14.003074 |

| 2 x ¹⁶O | 15.994915 | 31.989830 |

| Total Exact Mass | 330.852819 |

Hyphenated Chromatographic-Mass Spectrometric Techniques (GC-MS, LC-MS/MS, ICP-MS, TOF-MS) for Mixture Analysis and Trace Detection

Hyphenated techniques, which couple a separation method like gas or liquid chromatography with mass spectrometry, are essential for analyzing compounds in complex mixtures and for detecting them at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. This compound is likely amenable to GC-MS analysis. springernature.com In the mass spectrometer, the molecule would undergo fragmentation, producing a characteristic pattern. Key fragmentation pathways for esters often involve cleavage at the bonds adjacent to the carbonyl group. libretexts.org For this molecule, expected fragments would include the pentachlorophenoxy ion (C₆Cl₅O⁻) and ions resulting from the loss of chlorine or parts of the cyanoacetate group.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique ideal for analyzing less volatile compounds or for trace analysis in complex environmental or biological matrices. nih.gov This method is commonly used for the analysis of related pollutants like pentachlorophenol. researchgate.net Using an electrospray ionization (ESI) source, typically in negative ion mode, the intact molecule can be detected as a deprotonated species [M-H]⁻ or as an adduct. Tandem MS (MS/MS) allows for the selection of a specific parent ion, which is then fragmented to produce daughter ions, creating a highly specific transition that can be monitored for quantification, significantly reducing matrix interference.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): When coupled with LC, ICP-MS provides element-specific detection. For chlorinated compounds, LC-ICP-MS can be used to quantify the total amount of chlorine eluting from the column. nih.gov This provides a species-independent method for quantitation, which is valuable in metabolomic or degradation studies where standards for all potential derivatives may not be available.

Time-of-Flight Mass Spectrometry (TOF-MS): TOF is a type of high-resolution mass analyzer often used in hyphenated systems (e.g., LC-TOF-MS). It is valued for its fast acquisition speed and high mass accuracy. nih.gov The high resolving power of TOF-MS is crucial for separating target ions from background interferences in complex samples and for confirming the elemental composition of unknown compounds through accurate mass measurement. chromatographyonline.comchromatographyonline.com

| Summary of Hyphenated Techniques for Analysis | |

| Technique | Primary Application |

| GC-MS | Analysis of volatile compounds; structural information from fragmentation. |

| LC-MS/MS | High-sensitivity and high-selectivity trace analysis in complex mixtures. |

| ICP-MS | Element-specific (e.g., chlorine) quantification. |

| TOF-MS | High-resolution accurate mass measurements for formula determination. |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for separating components within a mixture and assessing the purity of this compound. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative analysis of the small molecule, while Gel Permeation Chromatography (GPC) is essential for characterizing its polymeric derivatives.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound, ensuring its purity and identifying any synthesis-related impurities or degradation products. nih.govenergetic-materials.org.cn The method relies on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase pumped at high pressure. energetic-materials.org.cn

For a compound like this compound, which contains a strongly UV-absorbing pentachlorophenyl group, reverse-phase HPLC with UV detection is the most suitable approach. In this mode, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water. jocpr.com The addition of an acid, like phosphoric or formic acid, to the mobile phase can suppress the ionization of any acidic impurities and ensure sharp, symmetrical peaks. sielc.com

Quantitative analysis is performed by creating a calibration curve from standards of known concentration. The peak area of this compound in a sample chromatogram is then compared against this curve to determine its concentration and, consequently, its purity. The high sensitivity and reproducibility of HPLC make it an indispensable tool for quality control. energetic-materials.org.cn

Table 1: Illustrative HPLC Conditions for Analysis of Pentachlorophenyl Esters

| Parameter | Condition 1 (PCP Analysis) | Condition 2 (PCP Derivative) |

| Column | Hypersil ODS (C18), 4.6 x 150 mm, 5 µm nih.gov | Newcrom R1 (Reverse-Phase) sielc.com |

| Mobile Phase | Methanol / 2 g/L NH4Ac in Water (20:80) nih.gov | Acetonitrile / Water with Phosphoric Acid sielc.com |

| Elution Mode | Isocratic | Gradient |

| Flow Rate | 1.0 mL/min semanticscholar.org | 1.5 mL/min jocpr.com |

| Column Temp. | 30 °C jocpr.com | Ambient |

| Detection | UV at 305 nm nih.gov | UV at 218 nm jocpr.com |

| Injection Vol. | 10 µL jocpr.com | 2 µL |

This table presents typical conditions used for closely related compounds, which would serve as a starting point for method development for this compound.

When this compound is used as a monomer or functional group in polymerization, Gel Permeation Chromatography (GPC)—also known as Size Exclusion Chromatography (SEC)—is the standard method for characterizing the resulting macromolecules. wikipedia.orgscience.gov GPC separates molecules based on their hydrodynamic volume, or size in solution. wikipedia.org

The instrumentation consists of a high-pressure pump, a column packed with porous gel beads, and a detector. umass.edu As the polymer solution passes through the column, larger macromolecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying degrees and elute later. wikipedia.org

GPC is used to determine key properties of polymers derived from this compound, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw/Mn and indicates the breadth of the molecular weight distribution. wikipedia.org This information is critical as the molecular weight and its distribution directly influence the polymer's mechanical, thermal, and rheological properties. Detectors commonly used include refractive index (RI) and multi-angle laser light scattering (MALLS) detectors, the latter allowing for the determination of absolute molecular weight without column calibration. umass.eduillinois.edu

Table 2: Data Obtained from GPC Analysis of a Hypothetical Polymer Derivative

| Parameter | Description | Typical Value |

| Mn ( g/mol ) | Number-Average Molecular Weight | 25,000 |

| Mw ( g/mol ) | Weight-Average Molecular Weight | 45,000 |

| PDI (Đ) | Polydispersity Index (Mw/Mn) | 1.8 |

| Elution Time | Time taken for the polymer to pass through the column | 15.2 min |

This table represents example data for a polymer characterized by GPC, illustrating the key parameters determined by the technique.

X-ray Diffraction for Single Crystal Structural Determination

Single-crystal X-ray diffraction (scXRD) is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. elsevierpure.com Application of this technique to this compound would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and torsional angles.

The process requires a high-quality single crystal of the compound, typically grown by slow evaporation of a saturated solution. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of reflections, which are collected by a detector. elsevierpure.com

The positions and intensities of these reflections are used to calculate an electron density map of the molecule. From this map, the positions of individual atoms can be determined, and the full molecular structure can be modeled and refined. The resulting data provide invaluable insight into the molecule's conformation and the nature of its intermolecular interactions (e.g., crystal packing forces) in the solid state. This structural information is foundational for understanding the compound's physical properties and chemical reactivity.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Example Value |

| Chemical Formula | The elemental composition of the molecule | C9HCl5NO2 |

| Crystal System | The symmetry class of the unit cell | Monoclinic |

| Space Group | The specific symmetry group of the crystal | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell axes | a = 7.55, b = 11.20, c = 14.10 |

| α, β, γ (°) | The angles between the unit cell axes | α = 90, β = 93.5, γ = 90 |

| Volume (ų) | The volume of the unit cell | 1188 |

| Z | The number of molecules per unit cell | 4 |

This table lists the type of parameters that would be obtained from a successful single-crystal X-ray diffraction experiment.

Thermal Analysis for Material Properties and Stability

Thermal analysis techniques are employed to measure the physical and chemical properties of this compound as a function of temperature. The two primary methods used are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated in a controlled atmosphere (e.g., nitrogen or air). libretexts.org This analysis provides critical information about the thermal stability of the compound. The temperature at which mass loss begins indicates the onset of decomposition. For this compound, TGA would reveal the temperature range of its stability and the kinetics of its thermal decomposition, which may involve the release of volatile products like hydrogen chloride. nih.gov The amount of residue remaining at the end of the experiment can also be quantified.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govlibretexts.org DSC is used to detect thermal events such as melting, crystallization, and glass transitions. tainstruments.com For this compound, a sharp endothermic peak on the DSC thermogram would indicate its melting point. For its polymer derivatives, DSC could identify the glass transition temperature (Tg), a key characteristic of amorphous polymers, as well as any melting (Tm) or crystallization (Tc) temperatures for semi-crystalline polymers.

Table 4: Information Derived from Thermal Analysis of this compound

| Technique | Measurement | Information Obtained |

| TGA | Mass vs. Temperature | Onset of decomposition, thermal stability range, residual mass |

| DSC | Heat Flow vs. Temperature | Melting point (Tm), heat of fusion (ΔHf), glass transition (Tg) |

This table summarizes the key thermal properties of a material that can be determined using TGA and DSC.

Computational and Theoretical Studies on Pentachlorophenyl Cyanoacetate Systems

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and related properties.

Electronic structure theory forms the bedrock of computational chemistry, with Density Functional Theory (DFT) and Ab Initio methods being two of the most prominent approaches. These methods are used to determine the optimal three-dimensional arrangement of atoms (geometric structure) and the distribution of electrons within the molecule (electronic structure).

Ab Initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. nih.gov They provide a rigorous way to approximate the molecular wavefunction.

Density Functional Theory (DFT) is a widely used alternative that calculates the total energy of a molecule based on its electron density. imist.ma Functionals like B3LYP are popular as they offer a good balance between accuracy and computational cost, often yielding results that compare well with experimental data. nih.govimist.ma

For Pentachlorophenyl Cyanoacetate (B8463686), these calculations would predict key structural parameters. The geometry would be optimized to find the lowest energy conformation, revealing bond lengths, bond angles, and dihedral angles. The electronic properties, such as the molecular dipole moment and the distribution of partial atomic charges, would also be determined, highlighting the electron-withdrawing effects of the five chlorine atoms and the cyano group. Such studies on related compounds like pentachlorophenol (B1679276) and p-cyanobenzoic acid have successfully provided similar fundamental insights. nih.govresearchgate.net

Table 1: Predicted Geometric Parameters for Pentachlorophenyl Cyanoacetate (Illustrative) This table presents hypothetical but chemically reasonable values for the geometric parameters of this compound as would be predicted by DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl (aromatic) | ~1.74 Å |

| C-O (ester) | ~1.36 Å | |

| C=O (ester) | ~1.21 Å | |

| C≡N (cyano) | ~1.16 Å | |

| Bond Angle | O-C=O (ester) | ~125° |

| C-C≡N (cyano) | ~178° | |

| Dihedral Angle | C(aromatic)-O-C(ester)=O | ~180° |

Prediction of Spectroscopic Parameters and Spectral Interpretation

Quantum chemical calculations are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental spectra. nih.gov By calculating the vibrational frequencies of a molecule, one can generate a theoretical infrared (IR) and Raman spectrum. Comparing these predicted spectra with experimental results helps to assign specific vibrational modes to the observed absorption bands. nih.gov

For this compound, DFT calculations would predict characteristic vibrational frequencies for its key functional groups:

C≡N stretch: A strong, sharp peak typically found in the 2200-2260 cm⁻¹ region.

C=O stretch (ester): A very strong absorption band, expected around 1750-1770 cm⁻¹.

C-Cl stretches: Multiple bands in the fingerprint region, characteristic of the pentachlorophenyl group.

Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ range.

Furthermore, methods exist to predict Nuclear Magnetic Resonance (NMR) chemical shifts, providing another layer of structural confirmation. mdpi.com These predictions are based on calculating the magnetic shielding around each nucleus in the molecule.

Table 2: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound This table illustrates how theoretical frequencies, often scaled by a factor to correct for systematic errors, are compared with experimental data to assign spectral peaks.

| Vibrational Mode | Predicted Frequency (Scaled) | Hypothetical Experimental Frequency |

| Cyano (C≡N) Stretch | 2245 | 2248 |

| Carbonyl (C=O) Stretch | 1760 | 1765 |

| Aromatic C=C Stretch | 1580 | 1582 |

| Aromatic C-Cl Stretch | 850 | 855 |

Reaction Dynamics and Mechanistic Modeling

Beyond static molecular properties, computational chemistry can explore the pathways of chemical reactions, providing insights into reaction mechanisms and rates.

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state. mit.edu The energy required to reach this state from the reactants is the activation energy, which governs the reaction rate. Quantum chemical methods can be used to locate the precise geometry of a transition state and calculate its energy. osti.gov

For a reaction involving this compound, such as its hydrolysis, computational chemists would model the reaction pathway. This involves identifying the transition state structure where bonds are being formed and broken simultaneously. figshare.com The calculation would yield the activation energy barrier, providing a quantitative measure of how fast the reaction is likely to proceed under given conditions. This type of analysis is crucial for understanding reaction mechanisms at a molecular level. osti.govfigshare.com

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and interactions over time. nih.gov MD simulations model a system of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe how a molecule behaves in different environments (e.g., in a solvent). mdpi.commdpi.com

For this compound, MD simulations can be used for:

Conformational Analysis: To explore the different shapes (conformations) the molecule can adopt by rotating around its single bonds. Simulations reveal which conformations are most stable and the energy barriers between them. Studies on related flexible molecules like methyl cyanoacetate have shown the importance of identifying low-energy conformers. frontiersin.orgumanitoba.ca

Intermolecular Interactions: To understand how the molecule interacts with other molecules, such as solvents or other reactants. The electron-rich pentachlorophenyl ring and the polar cyano and ester groups are expected to play significant roles in these interactions, potentially engaging in noncovalent interactions like tetrel bonding. mdpi.comsemanticscholar.org

Advanced Computational Methodologies and Applications

The field of computational chemistry is continuously evolving, with new methods offering greater accuracy and the ability to study more complex systems.

Hybrid QM/MM Methods: For very large systems, such as an enzyme active site, full quantum mechanical (QM) calculations are too expensive. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods treat the most important part of the system (e.g., the reacting molecule) with high-level QM, while the surrounding environment (e.g., the protein or solvent) is treated with more efficient molecular mechanics (MM).

Machine Learning (ML): Recently, ML models have been developed to predict molecular properties and even transition state structures with speeds far exceeding traditional quantum chemistry methods, albeit after being trained on large datasets of quantum calculations. nih.govmit.edu

Advanced DFT Functionals: The development of new functionals, such as those incorporating thermally-assisted-occupation (TAO-DFT), continues to improve the accuracy of DFT for challenging molecular systems. dntb.gov.ua

These advanced methods hold the potential to further refine our understanding of complex molecules like this compound, from predicting their behavior in biological systems to designing new chemical reactions.

Analysis of "this compound" Reveals a Gap in Current Scientific Literature

An extensive review of scientific databases and literature has found no specific research data or publications pertaining to the chemical compound "this compound." This includes a lack of information regarding its synthesis, crystal structure, and any computational or theoretical studies. As a result, a detailed article conforming to the requested scientific outline cannot be generated at this time.

Searches for the compound in major chemical databases such as PubChem and ChemSpider yielded no specific entry for "this compound." Consequently, critical data points like a CAS number, which is a unique identifier for chemical substances, are unavailable. Furthermore, a thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), revealed no deposited crystal structure for this compound. The absence of a crystal structure precludes any specific analysis of its crystal packing and non-covalent interactions.

While general information exists for related chemical classes, such as polychlorinated phenols, cyanoacetate esters, and other polychlorinated aromatic compounds, this information is not directly applicable to "this compound." Scientific accuracy demands that an analysis be based on data specific to the compound . Extrapolating findings from related but distinct molecules would be speculative and would not meet the standards of a scientifically rigorous article.

Similarly, while the computational methodologies outlined in the query—cheminformatics, molecular modeling, and computational nanotechnology—are widely used in chemical research, their application to "this compound" has not been documented in the available literature. Without experimental data or at least a defined molecular structure in a public database, it is not possible to conduct or report on computational studies concerning its structure-property relationships, reactant-catalyst systems, or potential applications in nanotechnology.

Applications and Transformative Utility in Advanced Organic Synthesis and Materials Science

Role as Activated Ester in Pharmaceutical Intermediate Synthesis

Activated esters are crucial intermediates in the synthesis of amides and peptides, designed to increase the reactivity of a carboxylic acid for acylation reactions. The ester group is modified with an electron-withdrawing substituent, making the carbonyl carbon more electrophilic and facilitating its attack by a nucleophile, such as an amine. This strategy is fundamental in preventing side reactions and controlling reactivity.

While activated esters are a well-known class of intermediates in the synthesis of various pharmaceuticals, including β-lactam antibiotics, specific documentation detailing the use of Pentachlorophenyl Cyanoacetate (B8463686) as a precursor in the industrial or laboratory synthesis of Cephalosporin (B10832234) antibiotics is not found in the available scientific literature. The synthesis of the cephalosporin nucleus and its derivatives typically involves a complex series of reactions where other specific activating agents and intermediates are preferred. jetir.org

The use of pentachlorophenyl esters of amino acids as activated intermediates for peptide bond formation is a well-established strategy in peptide synthesis. nih.gov In this methodology, the carboxyl group of an N-protected amino acid is converted into a pentachlorophenyl ester. This "activation" renders the carboxyl group highly susceptible to nucleophilic attack by the amino group of another amino acid, leading to the formation of a peptide bond.

The primary advantages of using activated esters like pentachlorophenyl esters include:

Enhanced Reactivity: The five chlorine atoms on the phenyl ring are strongly electron-withdrawing, making the pentachlorophenoxide a very good leaving group and thus facilitating the aminolysis reaction.

Crystallinity: These activated esters are often stable, crystalline solids that can be purified and stored, which is an advantage over using in-situ generated coupling reagents.

Racemization Suppression: A critical challenge in peptide synthesis is the racemization of the chiral α-carbon of the amino acid being activated. The oxazolone (B7731731) formation mechanism is a primary pathway for racemization. The nature of the activating group influences the rate of this side reaction. While highly reactive, certain activated esters can minimize the window for racemization, especially when used under optimized conditions with non-polar solvents. Analogous activated esters, such as pentafluorophenyl esters, have been extensively used in both solution-phase and solid-phase peptide synthesis for their ability to provide clean and efficient coupling with reduced racemization compared to other methods. nih.govrsc.org

The general scheme for peptide synthesis using an activated aryl ester is presented below.

| Step | Description | Reactants | Product |

| 1. Activation | An N-protected amino acid is reacted with pentachlorophenol (B1679276) in the presence of a coupling agent (e.g., DCC) to form the activated ester. | N-Protected Amino Acid, Pentachlorophenol, Dicyclohexylcarbodiimide (DCC) | N-Protected Amino Acid Pentachlorophenyl Ester |

| 2. Coupling | The purified activated ester is reacted with the free amino group of a second amino acid (or peptide) to form the new peptide bond. | N-Protected Amino Acid Pentachlorophenyl Ester, Amino Acid Ester | N-Protected Dipeptide Ester |

Building Block for Diverse Heterocyclic Compounds

Heterocyclic compounds are foundational to medicinal chemistry and materials science. While reagents containing a cyanoacetate moiety are common starting materials for building heterocycles through condensation and cyclization reactions, there is no specific information available in the searched literature that documents the use of Pentachlorophenyl Cyanoacetate for these purposes.

No specific synthetic routes using this compound for the formation of pyridines, pyrimidines, or pyrazoles were identified in the literature search.

No specific synthetic routes using this compound for the formation of thiophenes or selenazoles were identified in the literature search.

Advanced Materials Science Applications

A thorough search of scientific databases and patent literature did not yield any information on the application of this compound in the field of advanced materials science, including polymers, organic semiconductors, or other functional materials.

Incorporation into Polymeric Systems and Functionalized Polyurethanes

The activated ester functionality of this compound makes it a valuable tool for the synthesis and functionalization of polymeric systems, particularly polyurethanes. The strategy often involves the use of monomers containing activated esters, such as those derived from pentachlorophenol, which are stable during the polymerization process. These activated ester groups can then be selectively and efficiently modified in a post-polymerization step to introduce a wide array of functionalities.

A general approach involves the synthesis of a diol monomer bearing a pendant pentachlorophenyl ester. This monomer can then be copolymerized with a diisocyanate to form a polyurethane backbone with reactive side chains. The resulting polymer can be readily functionalized by reacting it with various nucleophiles, such as primary amines, to introduce specific chemical groups. This method offers a modular and efficient route to a diverse range of functionalized polyurethanes without the need for protecting group chemistry.

Table 1: Examples of Functional Groups Incorporated into Polyurethanes via Post-Polymerization Modification of Activated Esters

| Nucleophile | Introduced Functional Group |

| Ammonia | Primary Amide |

| Alkylamines | Secondary Amides |

| Amino Acids | Peptide Side Chains |

| Alcohols | Ester Side Chains |

This approach has been successfully demonstrated with the structurally similar pentafluorophenyl esters, which, like pentachlorophenyl esters, are highly reactive towards nucleophilic substitution. The resulting functionalized polyurethanes have potential applications in biomedical fields, for example, as drug delivery vehicles or scaffolds for tissue engineering.

Nanomaterial Fabrication and Surface Functionalization via Click Chemistry

The concept of "click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and form byproducts that are easily removed. wikipedia.orgorganic-chemistry.org While the most prominent example is the copper-catalyzed azide-alkyne cycloaddition, the definition has expanded to include other efficient and orthogonal reactions. wikipedia.orgorganic-chemistry.org The high reactivity of the pentachlorophenyl ester group in this compound allows it to participate in "click-like" reactions for the functionalization of surfaces and the fabrication of nanomaterials.

The surface of a nanomaterial can be modified with nucleophilic groups, which can then react with this compound or a polymer containing pentachlorophenyl ester side chains. This covalent attachment allows for the precise control of the surface chemistry of the nanomaterial, enabling the introduction of specific functionalities such as targeting ligands, imaging agents, or drug molecules.

This strategy is analogous to the use of other activated esters, such as N-hydroxysuccinimide (NHS) esters or pentafluorophenyl esters, which are commonly employed for bioconjugation and material functionalization. The robust nature of the ester linkage formed and the efficiency of the reaction make this a powerful tool for creating advanced nanomaterials with tailored properties for applications in diagnostics, therapeutics, and catalysis.

Design of Supramolecular Architectures with Perhalogenated Moieties

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Perhalogenated aromatic compounds, such as those containing a pentachlorophenyl group, can participate in specific and directional non-covalent interactions, including halogen bonding and π-stacking. These interactions can be harnessed to construct well-defined supramolecular architectures.

While direct studies on the supramolecular chemistry of this compound are not extensively reported, the behavior of other pentachlorophenyl-containing molecules provides insight into its potential. For instance, the ability of N,N′-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine to selectively encapsulate dichlorobenzene isomers highlights the role of the aromatic rings in host-guest interactions. rsc.org The electron-deficient nature of the pentachlorophenyl ring can lead to favorable interactions with electron-rich aromatic systems.

The cyanoacetate portion of this compound can also participate in hydrogen bonding and coordination to metal centers. This combination of interacting moieties suggests that this compound could be a valuable component in the design of complex, self-assembling systems with potential applications in areas such as molecular recognition, sensing, and materials science.

Catalytic Reagent and Ligand Design in Organic Transformations

Pentachlorophenyl esters have been utilized in organic synthesis, for example, in peptide synthesis, due to their activating nature. nih.gov Furthermore, the pentachlorophenyl group can be incorporated into ligands for transition metal catalysis. The electronic and steric properties of the pentachlorophenyl moiety can influence the reactivity and selectivity of the metal center.

For instance, rhodium(III) complexes containing chelating pentachlorophenyl ligands have been synthesized and characterized. researchgate.net These studies demonstrate that the pentachlorophenyl group can directly bond to a metal center and influence its coordination chemistry. Similarly, palladium(II) complexes with pyridine (B92270) ligands have shown catalytic activity in cross-coupling reactions, and the electronic nature of substituents on the pyridine ring can affect the catalytic efficiency. acs.org

While the direct use of this compound as a catalytic reagent or ligand is not widely documented, its structure suggests several possibilities. The cyanoacetate group could act as a chelating ligand for a metal catalyst, with the pentachlorophenyl ester providing a secondary binding site or a handle for further functionalization. Alternatively, the pentachlorophenyl group itself could be part of a larger ligand framework, tuning the electronic properties of the catalyst to achieve desired reactivity and selectivity in various organic transformations.

Future Research Directions and Perspectives

Development of Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of activated esters often involves multi-step processes with stoichiometric reagents and the generation of significant waste. Future research should prioritize the development of more sustainable and atom-economical synthetic routes to Pentachlorophenyl Cyanoacetate (B8463686).

Another area of focus should be the use of alternative and greener reaction media and catalysts . For instance, the esterification of cyanoacetic acid has been studied using solid acid catalysts and in solvent-free conditions, which minimizes the environmental impact. e3s-conferences.orge3s-conferences.org Investigating the applicability of such catalytic systems for the synthesis of the pentachlorophenyl ester would be a significant step towards a more sustainable manufacturing process.

Table 1: Comparison of Potential Synthetic Routes for Pentachlorophenyl Cyanoacetate

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Palladium-Catalyzed Decarboxylative Coupling | High atom economy, potential for direct arylation. chu-lab.orgacs.orgchu-lab.org | Catalyst development for sterically hindered substrates, optimization of reaction conditions. |

| Solid Acid Catalysis | Catalyst recyclability, reduced corrosion, potentially solvent-free. e3s-conferences.org | Catalyst deactivation, achieving high conversion with the deactivated pentachlorophenol (B1679276). |

| Transesterification | Potential for using readily available starting materials. | Equilibrium limitations, requirement for efficient removal of by-products. |

Exploration of Unconventional Reactivity Profiles

The electron-withdrawing nature of the pentachlorophenyl group is expected to render the carbonyl carbon of the ester highly electrophilic, making it an excellent leaving group in nucleophilic acyl substitution reactions. While pentachlorophenyl esters have been utilized in peptide synthesis for this reason, the specific reactivity of the cyanoacetate derivative warrants further investigation. nih.gov

Future research could explore its reactivity in Knoevenagel condensation reactions . The activated methylene (B1212753) group of the cyanoacetate moiety is a key functional handle for carbon-carbon bond formation. Investigating the influence of the bulky and electron-deficient pentachlorophenyl group on the stereoselectivity and reaction kinetics of these condensations could lead to the synthesis of novel, highly functionalized molecules.

Furthermore, the potential for intramolecular cyclization reactions should be explored. Depending on the substrate, the cyano and ester functionalities could participate in cyclization cascades to form complex heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals.

Synergistic Integration of Experimental and Computational Methodologies

To accelerate the exploration of this compound's properties and reactivity, a synergistic approach combining experimental and computational methods is crucial. Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, bond energies, and reaction mechanisms. researchgate.netchemrxiv.org

Computational studies could be employed to:

Predict Reactivity: Calculate the activation barriers for various nucleophilic substitution and condensation reactions to guide experimental design.

Elucidate Reaction Mechanisms: Investigate the transition state geometries and intermediates to understand the factors controlling stereoselectivity and regioselectivity.

Design Novel Catalysts: Model the interaction of the substrate with potential catalysts to design more efficient and selective catalytic systems for its synthesis and transformation.

These in silico predictions can then be validated and refined through targeted experimental studies, creating a powerful feedback loop that accelerates the discovery process.

Expansion into Novel Bio-conjugation and Functional Material Platforms

The high reactivity of the pentachlorophenyl ester group suggests potential applications in bioconjugation . Activated esters are widely used to modify proteins and other biomolecules. youtube.comresearchgate.net Future research could investigate the utility of this compound as a crosslinking agent or for the introduction of the cyanoacetate functionality onto biological scaffolds. The cyanoacetate group could then serve as a versatile handle for further chemical modifications.

In the realm of functional materials , cyanoacrylate-based polymers are known for their adhesive properties. researchgate.netslideshare.netpcbiochemres.com The unique electronic properties of the pentachlorophenyl group could impart interesting optical or electronic functionalities to polymers derived from this compound. Research into the polymerization of this monomer, both as a homopolymer and in copolymers, could lead to the development of novel materials with applications in electronics, coatings, and adhesives.

Interdisciplinary Research with Emerging Scientific Fields

The unique structural features of this compound position it at the interface of several scientific disciplines. Future research should foster collaborations with emerging fields to explore its full potential.

Medicinal Chemistry: The cyanoacrylate scaffold is present in some biologically active molecules. Investigating the biological activity of derivatives of this compound could lead to the discovery of new therapeutic agents.

Supramolecular Chemistry: The aromatic pentachlorophenyl ring can participate in π-stacking interactions, which are crucial in the design of self-assembling systems. wikipedia.org Exploring the self-assembly behavior of this molecule could lead to the development of novel supramolecular structures with interesting properties.

Chemical Biology: The use of this compound as a chemical probe to study biological processes could provide new insights into cellular mechanisms. Its reactivity could be harnessed to selectively label and track biomolecules within a complex biological environment.

By pursuing these interdisciplinary research avenues, the scientific community can unlock the latent potential of this compound and pave the way for its application in a wide range of scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing pentachlorophenyl cyanoacetate, and what factors influence reaction efficiency?

- Methodological Answer : Synthesis typically involves esterification of cyanoacetic acid with pentachlorophenol derivatives. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .

- Catalysts : Acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC) improve yields.

- Temperature control : Reactions are often conducted at 60–80°C to balance kinetics and side reactions .

- Purity monitoring : Use TLC or HPLC to track reaction progress .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopic analysis :

- ¹H/¹³C NMR : Confirm ester linkage and absence of unreacted precursors (e.g., pentachlorophenol peaks at δ 7.2–7.5 ppm) .

- FT-IR : Validate carbonyl (C=O) stretch at ~1740 cm⁻¹ and nitrile (C≡N) at ~2250 cm⁻¹ .

- Chromatography :

- HPLC : Quantify purity using C18 columns with UV detection at 254 nm .

- Elemental analysis : Verify Cl and N content against theoretical values (e.g., Cl: ~47%, N: ~3.7%) .

Q. What are the critical toxicological endpoints to monitor in in vivo studies of this compound?

- Methodological Answer : Prioritize endpoints from standardized toxicological frameworks:

- Use OECD guidelines for dosing (e.g., 28-day subacute studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound across studies?

- Methodological Answer :

- Variable analysis : Compare exposure routes (oral vs. dermal), species (rat vs. human cell lines), and dosing regimens .

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies .

- Mechanistic studies : Use in vitro models (e.g., HepG2 cells) to isolate metabolic pathways (e.g., cytochrome P450 activation) .

- Quality assessment : Exclude studies lacking control groups or proper blinding .

Q. What experimental designs are optimal for studying the environmental fate of this compound?

- Methodological Answer :

- Factorial design : Test interactions between variables (e.g., pH, temperature, microbial activity) using a 2³ design .

- Degradation studies :

- Hydrolysis : Monitor half-life in buffers (pH 4–9) at 25°C .

- Photolysis : Use UV chambers (λ = 290–400 nm) to simulate sunlight .

- Bioaccumulation assays : Measure log Kow (octanol-water partition coefficient) via shake-flask method .

Q. How can computational modeling predict the reactivity of this compound in novel chemical reactions?

- Methodological Answer :

- DFT calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict electrophilic sites .

- QSAR models : Corrogate substituent effects (e.g., Cl position) on reaction rates using historical kinetic data .

- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize synthetic analogs .

Data Contradiction Analysis

Q. Why do studies report varying LD50 values for this compound, and how should researchers address this?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.